Cas no 80-40-0 (Ethyl p-toluenesulfonate)

Ethyl p-toluenesulfonate structure
Ethyl p-toluenesulfonate structure
Nombre del producto:Ethyl p-toluenesulfonate
Número CAS:80-40-0
MF:C9H12O3S
Megavatios:200.254781723022
MDL:MFCD00009100
CID:34212
PubChem ID:6638

Ethyl p-toluenesulfonate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl p-toluenesulfonate
    • ethyl para-toluenesulfonate
    • Ethyl p-toluenesulphonate
    • 4-Toluenesulfonic Acid Ethyl Ester
    • 4-Methylbenzenesulfonic acid
    • Ethyl tosylate~p-Toluenesulphonic acid ethyl ester
    • Ethyl p-tosylate
    • Ethyl p-methylbenzenesulfonate
    • 4-Methylbenzenesulfonic acid ethyl ester
    • ethyl 4-methylbenzenesulfonate
    • Ethyl Tosylate
    • p-Toluenesulfonic Acid Ethyl Ester
    • Ethyl p-TS
    • Benzenesulfonic acid, 4-methyl-, ethyl ester
    • p-Toluenesulfonic acid, ethyl ester
    • Ethyl-p-toluenesulfonate
    • Ethyl PTS
    • p-Toluolsulfonsaeure aethyl ester
    • ethyl p-toluene sulfonate
    • Ethyl toluene-4-sulphonate
    • Ethyl p-methyl benzenesulfonate
    • ethyl 4-methylbenzene-1-sulfonate
    • Ethyl 4-toluenesulfonate
    • toluene-4-sulfonic aci
    • 4-methylbenzenesulfonate
    • ethyl p-toluensulfonate
    • EN300-18116
    • EINECS 201-276-7
    • UNII-2160N0YURF
    • BRN 0611213
    • toluene-4-sulfonic acid ethyl ester
    • MFCD00009100
    • Ethyl ester of p-Toluenesulfonic acid
    • 80-40-0
    • Ethyl 4-methylbenzenesulfonate #
    • Ethyl toluene-4-sulfonate
    • T0268
    • A839902
    • H11959
    • 2160N0YURF
    • LS-154168
    • Q27253524
    • InChI=1/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H
    • ethyl-p-toluene sulphonate
    • NSC-8887
    • CCRIS 1028
    • Ethyl p-toluenesulfonate, certified reference material, TraceCERT(R)
    • AI3-08004
    • Mittel AEP
    • DTXSID2058833
    • HY-W014895
    • NSC 8887
    • Ethylester kyseliny p-toluensulfonove
    • ethyl 4-methyl-1-benzenesulfonate
    • ethyltoluen-4-sulfonat
    • ethyl-p-toluene-sulfonate
    • 4-methyl-benzenesulfonic acid ethyl ester
    • Ethylester kyseliny p-toluensulfonove [Czech]
    • p-toluenesulfonic acid ethyl
    • p-Toluenesulfonate Ethyl ester
    • STL268850
    • ethyl paratoluene sulphonate
    • WLN: 2OSWR D1
    • SCHEMBL76249
    • 4-11-00-00248 (Beilstein Handbook Reference)
    • Z57169563
    • CS-W015611
    • Ethyl p-toluenesulfonate, 98%
    • AKOS000120217
    • F0001-2084
    • p-Toluolsulfonsaeure aethyl ester [German]
    • FT-0626235
    • ETHYL P-TOLUENESULFONATE [MI]
    • HSDB 5235
    • NSC8887
    • NS00020122
    • p-Toluenesulfonic acid, ethyl ester (6CI, 7CI, 8CI)
    • Aldrich 104256
    • Ethyl toluenesulfonate
    • ethyl4-methylbenzenesulfonate
    • DB-031914
    • MDL: MFCD00009100
    • Renchi: 1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
    • Clave inchi: VRZVPALEJCLXPR-UHFFFAOYSA-N
    • Sonrisas: O=S(C1C=CC(C)=CC=1)(OCC)=O
    • Brn: 611213

Atributos calculados

  • Calidad precisa: 200.05100
  • Masa isotópica única: 200.050715
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 232
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 51.8

Propiedades experimentales

  • Color / forma: Colorless monoclinic crystals
  • Denso: 1.174 g/mL at 25 °C(lit.)
  • Punto de fusión: 29-33 °C (lit.)
  • Punto de ebullición: 158-162 °C/10 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 316.4 ° f < br / > Celsius: 158 ° C < br / >
  • índice de refracción: n20/D 1.511(lit.)
  • Disolución: 1.24g/l
  • Coeficiente de distribución del agua: Insoluble
  • PSA: 51.75000
  • Logp: 2.80100
  • Sensibilidad: Moisture Sensitive
  • Merck: 3858
  • Disolución: Soluble in ethanol, ether, benzene, insoluble in water

Ethyl p-toluenesulfonate Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN2811
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S45-S36/37/39
  • Código F de la marca fuka:21
  • Rtecs:XT6825000
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:6.1
  • Período de Seguridad:6.1
  • Términos de riesgo:R22; R36/37/38; R40
  • Condiciones de almacenamiento:2-8°C
  • Categoría de embalaje:III
  • Grupo de embalaje:III
  • TSCA:Yes

Ethyl p-toluenesulfonate Datos Aduaneros

  • Código HS:29041000
  • Datos Aduaneros:

    China Customs Code:

    29041000

Ethyl p-toluenesulfonate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016762-500g
Ethyl p-toluenesulfonate
80-40-0 98%
500g
¥217 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
8083320100
Ethyl p-toluenesulfonate
80-40-0 for synthesis
100G
¥306.39 2022-02-23
abcr
AB133304-25 g
Ethyl p-toluenesulfonate, 98%; .
80-40-0 98%
25g
€43.60 2023-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043994-500g
Ethyl 4-methylbenzenesulfonate
80-40-0 97%
500g
¥187.00 2024-07-28
Ambeed
A216764-500g
Ethyl 4-methylbenzenesulfonate
80-40-0 90%
500g
$40.0 2025-02-27
Cooke Chemical
A3953212-2.5KG
Ethyl p-toluenesulfonate
80-40-0 98%
2.5kg
RMB 959.20 2025-02-20
Life Chemicals
F0001-2084-2.5g
Ethyl p-toluenesulfonate
80-40-0 95%+
2.5g
$40.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24658-250g
Ethyl p-toluenesulfonate, 98%
80-40-0 98%
250g
¥1259.00 2023-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EF986-25g
Ethyl p-toluenesulfonate
80-40-0 98%
25g
¥48.0 2022-06-10
abcr
AB133304-500 g
Ethyl p-toluenesulfonate, 98%; .
80-40-0 98%
500g
€108.10 2023-05-21

Ethyl p-toluenesulfonate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: Dichloromethane ;  0.5 h, rt
1.2 24 h, rt
Referencia
Organocatalytic silicon-free SuFEx reactions for modular synthesis of sulfonates and sulfonamides
Lin, Muze; et al, ChemRxiv, 2021, 1, 1-21

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Referencia
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; et al, Tetrahedron, 2000, 56(37), 7291-7298

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Copper bromide (CuBr2) Solvents: Dichloromethane ;  12 h, rt
Referencia
Copper-Catalyzed Multicomponent Reaction of DABCO·(SO2)2, Alcohols, and Aryl Diazoniums for the Synthesis of Sulfonic Esters
Wang, Yang; et al, Journal of Organic Chemistry, 2018, 83(8), 4674-4680

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Tetraethylammonium hexafluorophosphate Solvents: Ethanol ,  Nitromethane ;  8 h, rt
Referencia
Regio- and stereoselective electrochemical synthesis of sulfonylated enethers from alkynes and sulfonyl hydrazides
Du, Wu-Bo; et al, Green Chemistry, 2021, 23(6), 2420-2426

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Iron chloride (FeCl3) Solvents: Acetonitrile ;  6 h, reflux
Referencia
An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay
Movassagh, Barahman; et al, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Toluene (ethylated)
Referencia
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Synthetic Routes 7

Condiciones de reacción
Referencia
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate ;  5 min, rt
Referencia
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions
Kazemi, Foad; et al, Tetrahedron, 2007, 63(23), 5083-5087

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate ;  15 min, rt
Referencia
Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent
Deruer, Elsa; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 1203-1207

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: Dichloromethane ;  0.5 h, rt
1.2 24 h, rt
Referencia
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes
Lin, Muze; et al, ACS Catalysis, 2023, 13(22), 14503-14512

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Referencia
TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers
Chen, Jiayan; et al, Synlett, 2012, 23(4), 595-600

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Toluene (ethylated)
Referencia
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Synthetic Routes 13

Condiciones de reacción
Referencia
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Iodine ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  18 h, 60 °C
Referencia
Iodine-mediated α-sulfonyloxylation of alkyl aryl ketones with oxone and sulfonic acids
Kikui, Hiroki; et al, Synthesis, 2013, 45(6), 791-797

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Styrene ,  Trimethylsilyl triflate Solvents: Acetic acid ,  Acetonitrile ;  12 h, 25 - 35 °C
Referencia
Photo-induced stereo- and regiospecific sulfonylation of C-C multiple bonds exploiting the dual reactivity of sulfonium iodate(I) species
Gurawa, Aakanksha; et al, Organic Chemistry Frontiers, 2023, 10(19), 4918-4926

Synthetic Routes 16

Condiciones de reacción
1.1 Solvents: Toluene
Referencia
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
Facile esterification of sulfonic acids and carboxylic acids with triethyl orthoacetate
Trujillo, John I.; et al, Tetrahedron Letters, 1993, 34(46), 7355-8

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Referencia
A Combined Experimental and Computational Study of the Substituent Effect on Micellar Behavior of γ-Substituted Thermoresponsive Amphiphilic Poly(ε-caprolactone)s
Hao, Jing; et al, Macromolecules (Washington, 2013, 46(12), 4829-4838

Synthetic Routes 19

Condiciones de reacción
1.1 Solvents: Toluene
Referencia
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Synthetic Routes 20

Condiciones de reacción
1.1 Solvents: Toluene (ethylated)
Referencia
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  tert-Butyl nitrite ,  Magnesium chloride Solvents: Acetonitrile ;  7 h, 50 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  40 min, rt
Referencia
Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides
Li, Jiang-Sheng ; et al, Organic Letters, 2023, 25(46), 8263-8268

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Hypochlorous acid, sodium salt, pentahydrate Solvents: Ethanol ;  7.7 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Dichloromethane ,  Water ;  rt
Referencia
An efficient method for the preparation of sulfonyl chlorides: reaction of disulfides or thiols with sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals
Okada, Tomohide; et al, Chemistry Letters, 2015, 44(2), 185-187

Synthetic Routes 23

Condiciones de reacción
1.1 Solvents: Toluene (ethylated)
Referencia
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Synthetic Routes 24

Condiciones de reacción
Referencia
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Routes 25

Condiciones de reacción
1.1 Solvents: Toluene (ethylated)
Referencia
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Ethyl p-toluenesulfonate Raw materials

Ethyl p-toluenesulfonate Preparation Products

Ethyl p-toluenesulfonate Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80-40-0)Ethyl p-toluenesulfonate
Número de pedido:sfd17335
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:37
Precio ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80-40-0)
Número de pedido:SDF230
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 14:57
Precio ($):
Proveedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-40-0)
SFD234
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-40-0)Ethyl p-toluenesulfonate
5872950
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe